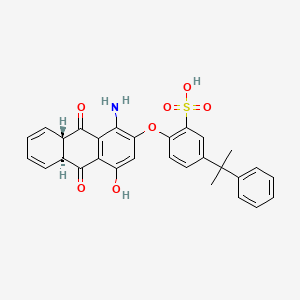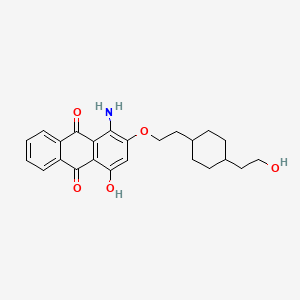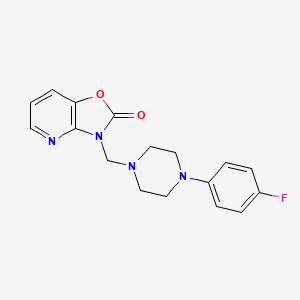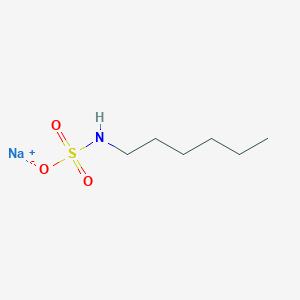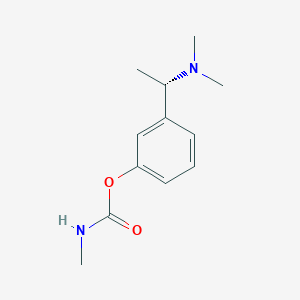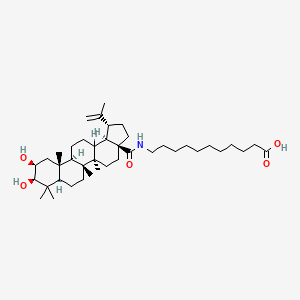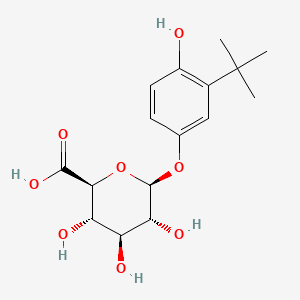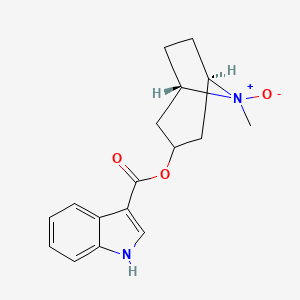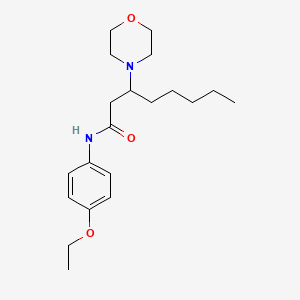
beta-Morpholino-p-octanophenetidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Morpholino-p-octanophenetidide: is a chemical compound with the molecular formula C20H32N2O3 . It contains a morpholine ring, an octanophenetidide group, and various functional groups, including aromatic and ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholino-p-octanophenetidide typically involves the coupling of morpholine with an octanophenetidide precursor. The process may include protection and activation of the morpholine subunit, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated flow-based oligonucleotide synthesizers. These methods optimize coupling times and reaction conditions to produce the compound efficiently . High-performance liquid chromatography (HPLC) is commonly used for purification and analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Morpholino-p-octanophenetidide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: Beta-Morpholino-p-octanophenetidide is used in the synthesis of morpholino oligomers, which are valuable tools in chemical research for studying gene expression and protein function .
Biology: In biological research, this compound is used as an antisense oligonucleotide to modulate gene expression. It binds to complementary RNA sequences, blocking protein translation and affecting gene function .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of genetic disorders. It has been studied for its ability to modulate gene expression and has shown promise in clinical trials for conditions such as Duchenne muscular dystrophy .
Industry: In the industrial sector, this compound is used in the production of antisense oligonucleotides for research and therapeutic purposes. Its stability and specificity make it a valuable component in various industrial applications .
Mécanisme D'action
Beta-Morpholino-p-octanophenetidide exerts its effects by binding to complementary RNA sequences through Watson-Crick base pairing. This binding blocks the translation of target mRNA, preventing protein synthesis. The compound’s non-ionic phosphorodiamidate backbone enhances its stability and reduces toxicity .
Comparaison Avec Des Composés Similaires
Phosphorodiamidate Morpholino Oligomers (PMOs): Similar in structure and function, used in antisense therapy.
Phosphorothioate DNA: Another type of antisense oligonucleotide with different backbone chemistry.
Uniqueness: Beta-Morpholino-p-octanophenetidide is unique due to its specific combination of morpholine and octanophenetidide groups, which confer distinct chemical properties and biological activities. Its non-ionic backbone provides advantages in terms of stability and reduced off-target effects compared to other antisense oligonucleotides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and therapeutic development.
Propriétés
Numéro CAS |
112325-29-8 |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3-morpholin-4-yloctanamide |
InChI |
InChI=1S/C20H32N2O3/c1-3-5-6-7-18(22-12-14-24-15-13-22)16-20(23)21-17-8-10-19(11-9-17)25-4-2/h8-11,18H,3-7,12-16H2,1-2H3,(H,21,23) |
Clé InChI |
YPMQBESFLBUXMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(=O)NC1=CC=C(C=C1)OCC)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



